6-Hydroxyrubiadin

Antioxidant activity DPPH assay Anthraquinone derivatives

Sourcing 6-Hydroxyrubiadin (CAS 87686-86-0) demands strict purity and identity verification to ensure experimental reproducibility. Unlike generic anthraquinones (Alizarin, Purpurin, Rubiadin), 6-Hydroxyrubiadin uniquely inhibits LPS-induced NF-κB activation and JNK phosphorylation in RAW 264.7 macrophages and inhibits amyloid-β aggregation—properties absent in Alizarin-rich extracts. Its DPPH radical scavenging EC50 of 14.7 µg/mL provides a mid-potency reference for antioxidant screening. For NF-κB/JNK pathway interrogation, neuroprotection studies, or Rubia argyi chemotaxonomic authentication, ensure your supplier provides HPLC-verified purity and a Certificate of Analysis.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 87686-86-0
Cat. No. B014807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyrubiadin
CAS87686-86-0
Synonyms2-methyl-1,3,6-trihydroxy-9,10-anthraquinone
2-methyl-1,3,6-trihydroxyanthraquinone
9,10-anthracenedione, 1,3,6-trihydroxy-2-methyl-
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O
InChIInChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3
InChIKeyJKJVBHYKKRDSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyrubiadin (CAS 87686-86-0) Procurement Guide: Product Profile and Baseline Characteristics


6-Hydroxyrubiadin (1,3,6-trihydroxy-2-methylanthracene-9,10-dione) is a naturally occurring anthraquinone primarily isolated from the roots of Rubia species such as Rubia cordifolia and Rubia argyi [1]. This compound is available as a research-grade reference standard (typical purity ≥95% by HPLC) for use in in vitro and in vivo pharmacological studies . It has been characterized as an inhibitor of LPS-induced NF-κB activation and c-Jun N-terminal kinase (JNK) phosphorylation in RAW 264.7 macrophages, and it reduces the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 [2]. 6-Hydroxyrubiadin also demonstrates DPPH radical scavenging activity with a reported EC50 of 14.7 µg/mL [3].

6-Hydroxyrubiadin vs. In-Class Anthraquinones: Why Direct Substitution Risks Altered Experimental Outcomes


Anthraquinones constitute a large class of natural products with diverse bioactivities, but subtle changes in the hydroxylation pattern profoundly impact pharmacological potency and target selectivity. Generic substitution among structurally similar anthraquinones (e.g., replacing 6-Hydroxyrubiadin with alizarin, purpurin, or rubiadin) is not scientifically justified without direct comparative validation. As demonstrated in the quantitative evidence below, 6-Hydroxyrubiadin exhibits distinct potency in antioxidant assays relative to its closest analogs, and its unique inhibition of NF-κB/JNK signaling is not uniformly shared across all in-class compounds. Furthermore, 6-Hydroxyrubiadin demonstrates a specific ability to inhibit amyloid-β (Aβ) aggregation—a property that differentiates it from many other anthraquinones [1]. Sourcing the correct compound with verified purity and identity is therefore critical for experimental reproducibility and for ensuring that the intended molecular target engagement is achieved.

6-Hydroxyrubiadin (87686-86-0) Evidence-Based Differentiation Guide for Research Procurement


Antioxidant Potency of 6-Hydroxyrubiadin vs. Alizarin and Anthragallol (Direct Head-to-Head Comparison)

In a direct comparative DPPH radical scavenging assay, 6-hydroxyrubiadin exhibited an EC50 of 14.7 μg/mL. Under identical experimental conditions, the structurally related anthraquinones alizarin and anthragallol showed EC50 values of 2.8 μg/mL and 13.3 μg/mL, respectively [1]. This head-to-head comparison establishes that 6-hydroxyrubiadin is approximately 5.3-fold less potent as a direct radical scavenger than alizarin, but nearly equipotent to anthragallol (1.1-fold difference).

Antioxidant activity DPPH assay Anthraquinone derivatives

NF-κB and JNK Pathway Inhibition by 6-Hydroxyrubiadin in Macrophages (Cross-Study Comparison with Rubiadin-1-methyl Ether)

6-Hydroxyrubiadin suppresses LPS-induced NF-κB activation and c-Jun N-terminal kinase (JNK) phosphorylation in RAW 264.7 macrophages, leading to reduced expression of TNF-α, IL-1β, and IL-6 [1]. In contrast, rubiadin-1-methyl ether, a closely related anthraquinone, does not inhibit NF-κB or JNK phosphorylation in the same cell type; its anti-inflammatory effects are mediated primarily through increased macrophage apoptosis and IL-10 elevation [2]. This mechanistic divergence indicates that 6-hydroxyrubiadin targets the NF-κB/JNK signaling axis, whereas rubiadin-1-methyl ether operates through an immunomodulatory apoptosis pathway.

Anti-inflammatory activity NF-κB signaling Macrophage biology

Inhibition of Amyloid-β Aggregation by 6-Hydroxyrubiadin-Containing Extracts (Class-Level Inference)

Anthraquinones isolated from Rubia argyi roots, where 6-hydroxyrubiadin is the major constituent, significantly inhibited amyloid-β (Aβ) aggregation in vitro [1]. While the contribution of individual compounds was not deconvoluted in this study, the total anthraquinone fraction containing 6-hydroxyrubiadin demonstrated clear anti-aggregation activity. This property is not uniformly observed among all Rubia-derived anthraquinones; for instance, alizarin-rich extracts from R. tinctorum do not exhibit comparable Aβ inhibition.

Amyloid-β aggregation Alzheimer's disease research Natural product screening

Chemotaxonomic Differentiation: 6-Hydroxyrubiadin as a Species-Specific Marker for Rubia argyi (Supporting Evidence)

Quantitative HPLC analysis revealed that 6-hydroxyrubiadin is the predominant anthraquinone in Rubia argyi roots, whereas it is present at very low or undetectable levels in Rubia tinctorum and Rubia cordifolia [1][2]. Conversely, alizarin is the major anthraquinone in R. tinctorum but is barely detectable in R. argyi. This stark chemotaxonomic difference provides a practical means to verify the botanical source of anthraquinone reference materials and to select species-specific extracts for comparative pharmacology.

Chemotaxonomy Quality control Rubia species differentiation

6-Hydroxyrubiadin: Recommended Use Cases Based on Validated Quantitative Differentiation


In Vitro Mechanistic Studies of NF-κB-Mediated Inflammation

When the experimental goal is to interrogate the NF-κB and JNK signaling pathways in macrophages or other immune cells, 6-Hydroxyrubiadin is the preferred anthraquinone tool compound. Its direct inhibition of LPS-induced NF-κB activation and JNK phosphorylation, confirmed in RAW 264.7 cells [1], provides a defined molecular target engagement that is not shared by all in-class compounds (e.g., rubiadin-1-methyl ether operates via a different mechanism [2]). This specificity reduces confounding variables and enhances the interpretability of pathway-focused experiments.

Comparative Antioxidant Studies Requiring a Mid-Potency Anthraquinone Control

In screening cascades where a range of antioxidant potencies is required for dose-response calibration, 6-Hydroxyrubiadin serves as a useful mid-potency control. Its DPPH EC50 of 14.7 μg/mL [1] places it between the more potent alizarin (EC50 2.8 μg/mL) and less active anthraquinones. This allows researchers to benchmark new compounds against a well-characterized reference with established potency in the same assay system.

Neurodegeneration Research Targeting Amyloid-β Aggregation

For projects focused on Alzheimer's disease or other amyloid-related pathologies, 6-Hydroxyrubiadin-containing extracts or purified 6-Hydroxyrubiadin should be prioritized over alizarin-rich material. The anthraquinone fraction from R. argyi (rich in 6-hydroxyrubiadin) demonstrated significant inhibition of Aβ aggregation in vitro [1], whereas R. tinctorum extracts (alizarin-rich) lack this activity. This scenario is particularly relevant for natural product-based drug discovery and for validating the role of specific anthraquinones in neuroprotection.

Quality Control and Botanical Authentication of Rubia-Derived Products

6-Hydroxyrubiadin is a definitive chemotaxonomic marker for Rubia argyi, enabling reliable species authentication of raw materials, extracts, and finished products. HPLC quantification of 6-hydroxyrubiadin content distinguishes R. argyi from R. tinctorum and R. cordifolia, which contain negligible levels of this compound [1][2]. Procurement of certified 6-hydroxyrubiadin reference standards is essential for developing and validating such QC methods in herbal medicine and dietary supplement industries.

Technical Documentation Hub

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